1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydroindazole Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydroindazole ring.
Introduction of the Hydroxy and Methoxyphenyl Groups: This can be achieved through electrophilic aromatic substitution reactions, where the hydroxy and methoxy groups are introduced onto the phenyl ring.
Final Coupling Step: The final step involves coupling the substituted phenyl ring with the tetrahydroindazole core, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methoxy group may produce an alcohol.
Scientific Research Applications
1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of novel materials with unique optical and electronic properties.
Biology: The compound is used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(4-HYDROXY-3-METHOXYPHENYL)ETHAN-1-ONE: This compound has a similar structure but lacks the tetrahydroindazole core, resulting in different chemical and biological properties.
2-(4-HYDROXY-3-METHOXYPHENYL)ETHAN-1-ONE: Another similar compound with variations in the position of the hydroxy and methoxy groups, leading to different reactivity and applications.
The uniqueness of 1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone |
InChI |
InChI=1S/C18H22N2O3/c1-10-15-14(20-19-10)9-18(3,22)17(11(2)21)16(15)12-6-5-7-13(8-12)23-4/h5-8,16-17,22H,9H2,1-4H3,(H,19,20) |
InChI Key |
RMBYOBFUSJFSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.